Basic red 46

Vue d'ensemble

Description

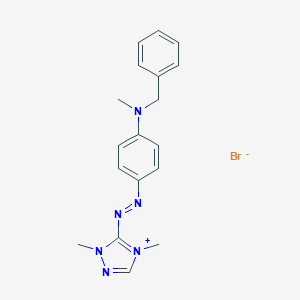

Basic Red 46, known chemically, is a synthetic dye used primarily in the textile industry. It is part of the azo dye family, known for their vibrant colors and ability to bind to textiles. This dye is used for dyeing nylon, wool, and other fibers.

Synthesis Analysis

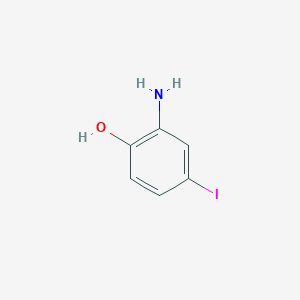

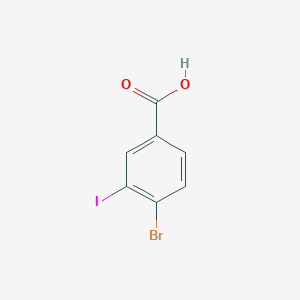

The synthesis of Basic Red 46 typically involves azo coupling reactions, which are a characteristic method for producing azo compounds. This involves the reaction of diazonium salts with phenolic or amine compounds. The specific process and reactants for Basic Red 46 would depend on its precise chemical structure, which typically follows protocols for azo dye synthesis.

Molecular Structure Analysis

The molecular structure of Basic Red 46, like other azo dyes, includes one or more azo bonds (-N=N-), linking aromatic rings. These structures are significant for their color properties and influence the dye's behavior in solutions and when binding to fabrics. The exact molecular structure would dictate its hue, lightfastness, and affinity for different fibers.

Chemical Reactions and Properties

Azo dyes, including Basic Red 46, can undergo various chemical reactions, such as reduction, leading to the cleavage of the azo bond and resulting in a color change or decolorization. The compound's reactivity with reducing agents, light, and other chemicals defines its applications and stability.

Physical Properties Analysis

The physical properties of Basic Red 46, such as its solubility in water and organic solvents, melting point, and form (powder, granules), would influence its application methods and effectiveness as a dye. These properties are essential for understanding how the dye behaves in industrial processes and environmental conditions.

Chemical Properties Analysis

The chemical properties of Basic Red 46 include its pH stability, affinity to different fibers, and resistance to fading. These properties are crucial for determining the dye's suitability for various applications and its environmental impact, especially regarding its biodegradability and toxicity.

Based on the scientific research available, here is a detailed examination of Basic Red 46, covering its introduction, synthesis, molecular structure, chemical reactions, and properties:

Basic Red 46, an illegal azo dye, was discovered in a sumac spice sample. It is structurally identified through various analytical methods and confirmed by comparisons with commercial products containing the dye. This discovery indicates the dye's unexpected presence in food and outlines the limitations of analytical methods focused on a narrow group of targeted analytes (Ruf, Walter, Kandler, & Kaufmann, 2012).

Synthesis Analysis

The synthesis specifics of Basic Red 46 are not directly detailed in the available studies. However, typical synthetic methods for azo dyes involve azo coupling reactions between diazonium compounds and nucleophilic substrates, such as phenols or amines. The synthesis conditions, such as pH, temperature, and the presence of other chemicals, can significantly affect the yield and properties of the dye.

Molecular Structure Analysis

While explicit details on the molecular structure of Basic Red 46 are not provided, azo dyes like Basic Red 46 typically feature one or more azo bonds (-N=N-) linked to aromatic structures. The exact arrangement of these groups and substituents affects the dye's color, solubility, and affinity for different substrates.

Chemical Reactions and Properties

The studies highlight the degradation of Basic Red 46 through photocatalytic processes and its interactions in various environments. For example, the dye's photocatalytic degradation in different conditions, highlighting factors such as pH, dye concentration, and the presence of other substances that can affect the degradation rate and efficiency (Gözmen, Turabik, & Hesenov, 2009).

Physical Properties Analysis

The physical properties, such as solubility, dye affinity, and stability, influence the application and removal of Basic Red 46. Studies have investigated its adsorption behavior, revealing how different materials and conditions can efficiently remove the dye from solutions, reflecting its interactions with various substrates and the influence of environmental conditions on its behavior (Deniz & Saygideger, 2010).

Chemical Properties Analysis

The chemical behavior of Basic Red 46, including its stability and reactivity, is showcased through its interactions in various chemical environments. For instance, its degradation under specific conditions and its binding affinity to different adsorbents offer insights into its chemical properties and how they can be manipulated or utilized in different applications and treatment processes (Khataee, 2009).

Applications De Recherche Scientifique

Dye Adsorption

- Scientific Field: Environmental Science and Technology .

- Application Summary: Basic Red 46 (BR 46) dye is removed from aqueous solutions using pinecone sawdust (PCS) as an adsorbent .

- Methods and Procedures: The effects of initial dye concentration, temperature, and contact time were determined for BR 46 adsorption. Seventeen equilibrium isotherm models and eight kinetic models were compared at different temperatures for five different concentrations .

- Results: The maximum adsorption capacity was calculated as 129.87 mg/g at 298 K. The removal percentage of BR 46 dye with PCS was 74.52% at 318 K for 60 mg/L concentration .

Ozonation Treatment

- Scientific Field: Environmental Engineering .

- Application Summary: Basic Red 46 (BR-46) is treated using ozone in a rotating packed bed (RPB) with liquid detention .

- Methods and Procedures: The effects of the rotational speed of the RPB, ozone concentration, initial BR-46 concentration, liquid and gas flow rates on BR-46 degradation were investigated .

- Results: With 200 mL of liquid detention in the RPB, the decolorization rate, COD degradation rate, and ozone absorption rate were 34.7%, 62.8%, and 80.0% higher than those without liquid detention .

Hair Dyeing

- Scientific Field: Cosmetology .

- Application Summary: Basic Red 46 is used as a potential additive to sustainable hair dyes .

Textile Dyeing

- Scientific Field: Textile Industry .

- Application Summary: Basic Red 46 is used in the dyeing of thermotropic liquid crystal polyarylate (TLCP) fibers .

- Methods and Procedures: Ultraviolet (UV) irradiation-induced grafting using the acrylic acid (AAc) method was employed to improve the cationic dyeability of the TLCP fabrics .

Dye Adsorption by Pyrolyzed By-Product Biomass

- Scientific Field: Environmental Science and Technology .

- Application Summary: Basic Red 46 (BR 46) dye is removed from aqueous solutions using pyrolyzed by-product biomass .

- Methods and Procedures: The effect of the initial BR 46 concentration on the BR 46 adsorption capacity by pyrolyzed by-product biomass was assessed .

Textile Printing

- Scientific Field: Textile Industry .

- Application Summary: Basic Red 46 is widely used in wool, silk, acrylic/cellulosic (cotton or linen) fiber blends, polyester and acrylic textile printing (sweaters, shirts, socks, etc.) applications, and also it is used by the food and yeast industry .

Dye Adsorption by Pyrolyzed By-Product Biomass

- Scientific Field: Environmental Science and Technology .

- Application Summary: Basic Red 46 (BR 46) dye is removed from aqueous solutions using pyrolyzed by-product biomass .

- Methods and Procedures: The effect of the initial BR 46 concentration on the BR 46 adsorption capacity by pyrolyzed by-product biomass was assessed .

Textile Printing

Safety And Hazards

Basic Red 46 can cause serious eye damage and is harmful to aquatic life with long-lasting effects . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Protective equipment such as chemical impermeable gloves should be worn, and adequate ventilation should be ensured .

Orientations Futures

Future research could explore the use of high-gravity technology for the treatment of Basic Red 46, as one study found that the high-gravity environment is beneficial to the degradation of Basic Red 46 . Additionally, the use of low-cost, environmentally friendly sorbents such as raw cactus fruit peel could be further investigated .

Propriétés

IUPAC Name |

N-benzyl-4-[(2,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N-methylaniline;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N6.BrH/c1-22(13-15-7-5-4-6-8-15)17-11-9-16(10-12-17)20-21-18-23(2)14-19-24(18)3;/h4-12,14H,13H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYHRPJPCZWZVSR-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=[N+](C=N1)C)N=NC2=CC=C(C=C2)N(C)CC3=CC=CC=C3.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21BrN6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30879822 | |

| Record name | C.I. Basic Red 46 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30879822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Basic red 46 | |

CAS RN |

12221-69-1 | |

| Record name | Basic Red 46 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12221-69-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Basic red 46 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012221691 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | C.I. Basic Red 46 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30879822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BASIC RED 46 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58KJM7T349 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

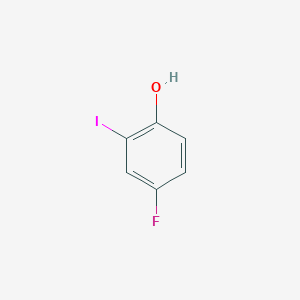

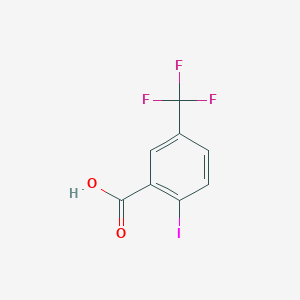

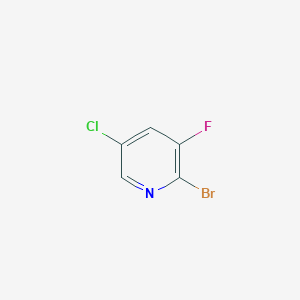

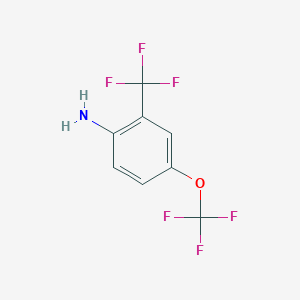

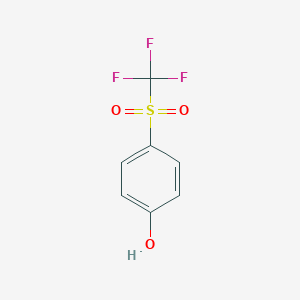

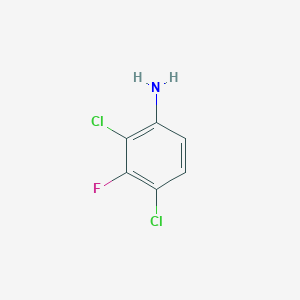

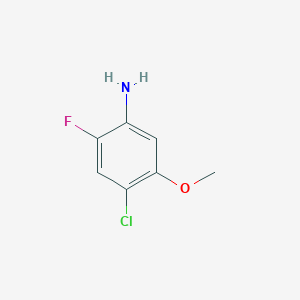

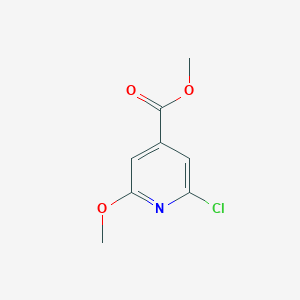

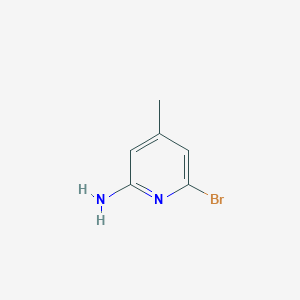

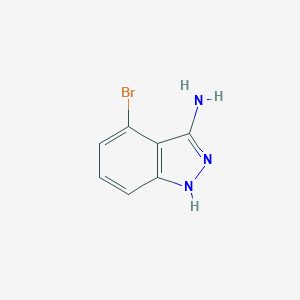

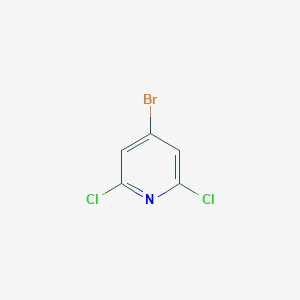

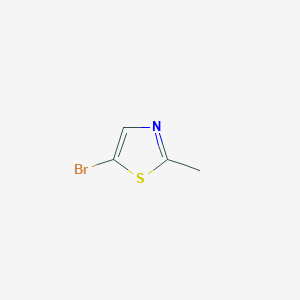

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.